molecular formula C12H14O3 B12842283 4-(2-Methyl-3-oxobutyl)benzoic acid

4-(2-Methyl-3-oxobutyl)benzoic acid

Cat. No.: B12842283
M. Wt: 206.24 g/mol
InChI Key: ULTKPSWNOFXNSK-UHFFFAOYSA-N
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Description

4-(2-Methyl-3-oxobutyl)benzoic acid is an organic compound with a benzoic acid core substituted with a 2-methyl-3-oxobutyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-3-oxobutyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with 2-methyl-3-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-3-oxobutyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylic position is susceptible to nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: The major products are carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-Methyl-3-oxobutyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-3-oxobutyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Oxobutyl)benzoic acid
  • 4-(4-Fluorophenyl)-4-oxobutyl benzoic acid
  • 4-(3-Ethoxy-1-pyrrolidinyl)-1-(4-fluorophenyl)-1-butanone

Uniqueness

4-(2-Methyl-3-oxobutyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(2-methyl-3-oxobutyl)benzoic acid

InChI

InChI=1S/C12H14O3/c1-8(9(2)13)7-10-3-5-11(6-4-10)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

ULTKPSWNOFXNSK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)O)C(=O)C

Origin of Product

United States

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